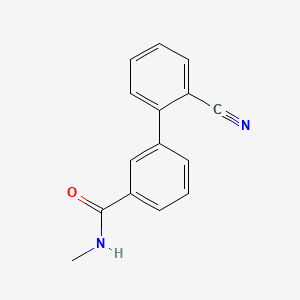

3-(2-Cyanophenyl)-N-methylbenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-cyanophenyl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-17-15(18)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLOTVGJRDAHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742872 | |

| Record name | 2'-Cyano-N-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-05-4 | |

| Record name | [1,1′-Biphenyl]-3-carboxamide, 2′-cyano-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Cyano-N-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3 2 Cyanophenyl N Methylbenzamide and Its Congeners

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates

Retrosynthetic analysis of 3-(2-cyanophenyl)-N-methylbenzamide reveals two primary bond disconnections that lead to logical synthetic precursors. The most straightforward disconnection is at the amide C-N bond, which simplifies the target molecule into 3-(2-cyanophenyl)benzoic acid and methylamine (B109427). This approach is widely employed due to its simplicity and the commercial availability of the starting materials.

A second key disconnection can be made at the aryl-aryl C-C bond of the biphenyl (B1667301) core. This leads to two potential sets of synthons: a 3-halobenzamide derivative and a 2-cyanophenylboronic acid (or a related organometallic reagent), or a 3-aminobenzamide (B1265367) and a 2-halobenzonitrile. These disconnections pave the way for the application of powerful cross-coupling reactions.

The key synthetic intermediates identified through this analysis are:

3-(2-Cyanophenyl)benzoic acid

Methylamine

3-Halo-N-methylbenzamide (where halo = I, Br, or Cl)

2-Cyanophenylboronic acid

2-Halobenzonitrile (where halo = I, Br, or Cl)

3-Amino-N-methylbenzamide

Classical Approach Paradigms for Amide Formation and Mechanistic Considerations

The formation of the amide bond is a cornerstone of organic synthesis. For this compound, the most common classical method involves the reaction of a carboxylic acid derivative with an amine. numberanalytics.com

A prevalent two-step process begins with the activation of 3-(2-cyanophenyl)benzoic acid. This is typically achieved by converting the carboxylic acid to its more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds through the formation of a mixed anhydride (B1165640) intermediate. The resulting acyl chloride is then subjected to nucleophilic substitution by methylamine to form the desired N-methylbenzamide. pearson.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. pearson.com

Alternatively, direct amidation of the carboxylic acid can be performed using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). numberanalytics.com These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. The mechanism of these reactions involves the formation of a highly reactive O-acylisourea intermediate.

Another classical approach is the Beckmann rearrangement, which can convert a ketone into an amide. For instance, acetophenone (B1666503) can be converted to N-methylbenzamide in the presence of a catalyst like ferric chloride. wjpmr.com While not a direct route to the target molecule, this method highlights a classical transformation for forming the core N-methylbenzamide structure.

The kinetics and mechanisms of reactions involving amides, such as their chlorination, have been studied to understand their reactivity. nih.gov For instance, the alkaline hydrolysis of N-methylbenzamide has been investigated through computational and experimental studies, revealing that the rate-determining step is the breakdown of a tetrahedral adduct. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering efficient and selective methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are particularly valuable for constructing the biphenyl and N-aryl frameworks found in congeners of this compound.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Aryl and Aryl-Nitrogen Linkages

Palladium catalysis is a powerful tool for the formation of both C-C and C-N bonds. The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound, is a widely used method for constructing biaryl systems. kaust.edu.sa For the synthesis of the 3-(2-cyanophenyl) scaffold, this could involve the coupling of a 3-halo-N-methylbenzamide with 2-cyanophenylboronic acid.

Palladium catalysts are also instrumental in C-N bond formation, as demonstrated by the Buchwald-Hartwig amination. This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. kaust.edu.samit.edu This strategy could be employed to synthesize N-aryl benzamides by reacting a benzamide (B126) with an aryl halide. For instance, the ortho-arylation of benzamides can be achieved via direct sp2 C-H bond activation using a palladium catalyst. nih.gov Furthermore, palladium-catalyzed amidation of aryl halides with isocyanides provides another route to amide synthesis. organic-chemistry.orgacs.org

| Catalyst System | Reactants | Product Type | Reference |

| PdCl₂ / PPh₃ | Aryl halide, Isocyanide | Amide | organic-chemistry.org |

| Pd(OAc)₂ / DPEphos | Aryl bromide, Aniline | N-Aryl amine | mit.edu |

Nickel-Catalyzed Cross-Coupling Methodologies, including C(sp²)-H/C(sp³)-H Oxidative Coupling

Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium for cross-coupling reactions. beilstein-journals.org Nickel catalysts can facilitate the coupling of aryl halides to form biaryl compounds. acs.org A significant advancement in this area is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. nih.gov

Nickel-catalyzed C(sp²)-H/C(sp³)-H oxidative coupling allows for the direct formation of C-C bonds. This can be applied to the alkylation of C-H bonds using alkyl halides or olefins. nih.govmdpi.com For example, the pyrimidinyl group can act as a directing group for the ortho-C-H alkylation of anilines. nih.gov Furthermore, photoredox catalysis combined with nickel catalysis has enabled C-H functionalization under mild conditions. beilstein-journals.org

| Catalyst System | Reaction Type | Reactants | Reference |

| NiBr₂·(THF)₂ / Bpy | C-H Alkylation | N-(2-pyridyl)indole, Alkyl halide | nih.gov |

| Ni(cod)₂ / Chiral Ligand | Intramolecular C-H Alkylation | Alkenyl-substituted imidazolium (B1220033) salt | mdpi.com |

Copper-Mediated Coupling Reactions

Copper-mediated reactions, particularly the Ullmann condensation, are among the oldest methods for forming C-C and C-heteroatom bonds. nih.gov The classical Ullmann reaction involves the coupling of two aryl halides in the presence of copper to form a biaryl. kaust.edu.sanih.gov This method has been significantly improved by the introduction of bidentate ligands, which allow for milder reaction conditions and broader functional group tolerance. acs.orgrsc.org

Copper catalysis is also widely used for C-N bond formation. The Ullmann amination allows for the arylation of amines with aryl halides. nih.govrsc.org The use of ligands such as amino acids and 1,10-phenanthroline (B135089) has made these reactions more efficient. nih.govrsc.org While the mechanism of copper-catalyzed coupling reactions is still under investigation, it is believed to proceed through an oxidative addition-reductive elimination pathway, possibly involving Cu(I) and Cu(III) species. amazonaws.com

| Catalyst System | Reaction Type | Reactants | Reference |

| CuI / Ligand | N-Arylation | Aryl halide, Amine | nih.govrsc.org |

| CuO / Oxalyl dihydrazide | Amination | Aryl halide, Amine | nih.gov |

Cobalt-Catalyzed Approaches to N-Arylation of Benzamides

Cobalt catalysis has gained attention as a more sustainable and economical alternative for C-N cross-coupling reactions. rsc.org An efficient method for the N-arylation of benzamides using a cobalt catalyst has been developed. rsc.orgnih.gov This strategy employs a Co(C₂O₄)·2H₂O/dmeda (N,N'-dimethylethylenediamine) catalytic system in water, offering an environmentally benign approach. rsc.org The reaction proceeds in good yields with a variety of substituted aryl iodides. rsc.orgnih.gov Mechanistic studies suggest that the reaction may proceed through an oxidative addition of the aryl iodide to a Co(0) or Co(I) species. researchgate.net High-valent cobalt catalysis has also been explored for enantioselective C-H functionalization, including C-N bond formation. snnu.edu.cn

| Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| Co(C₂O₄)·2H₂O / dmeda | Cs₂CO₃ | Water | 120 °C | up to 92% | rsc.org |

Ligand Design and Optimization for Enhanced Coupling Efficiencies

The formation of the biaryl scaffold in this compound is often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.org The efficiency of these reactions is highly dependent on the design of the ligand coordinated to the palladium catalyst.

Key aspects of ligand design include:

Electron-rich and sterically bulky features: Electron-donating ligands facilitate the oxidative addition step of the catalytic cycle, while bulky ligands promote reductive elimination, leading to the formation of the desired C-C bond. libretexts.org

Ligand categories: Ligands are broadly classified based on the coordinating atom, with phosphine (B1218219), carbon, and nitrogen-based ligands being the most common. libretexts.org

Phosphine Ligands: These are the most widely used ligands in Suzuki-Miyaura reactions. Triphenylphosphine (PPh3) was one of the earliest and most common monodentate phosphine ligands. libretexts.org Modifications to the phosphorus atom and its substituents have been extensively explored to fine-tune reactivity. libretexts.org For instance, novel, air-stable phosphine ligands have been developed that, when combined with a palladium source, effectively catalyze the coupling of various aryl chlorides. nih.gov

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines. Their strong σ-donating ability and steric bulk can lead to highly active and stable catalysts. For example, the use of different NHC ligands like SIPr and SIMes has been shown to control the chemoselectivity in the cross-coupling of chloroaryl triflates, allowing for selective reaction at either the chloride or triflate position. nih.gov

Table 1: Comparison of Ligand Types in Suzuki-Miyaura Coupling

| Ligand Type | Key Features | Advantages | Examples |

| Monodentate Phosphines | Simple structure, readily available | Well-established, versatile | PPh₃, P(t-Bu)₃ libretexts.orgorganic-chemistry.org |

| Bulky Phosphines | Increased steric hindrance | Promotes reductive elimination, couples hindered substrates | PCy₃, Sphos organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | High catalyst stability and activity, can control selectivity | SIPr, SIMes nih.gov |

Direct C-H Functionalization Strategies for Aryl and Amide Positions

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules by avoiding the pre-functionalization of starting materials. cam.ac.uk This approach allows for the direct formation of C-C or C-N bonds at specific positions on the aryl rings or the amide group.

Directed C-H Functionalization: This strategy utilizes a directing group within the substrate to guide the catalyst to a specific C-H bond, typically at the ortho position. sigmaaldrich.com Various nitrogen- and oxygen-containing functional groups can act as directing groups. sigmaaldrich.com For instance, the amide group itself can direct the functionalization of the aryl ring. cam.ac.uk The 8-aminoquinoline (B160924) and picolinamide (B142947) moieties are effective bidentate directing groups for the palladium-catalyzed C-H arylation of aryl carboxamides. nih.gov

Palladium-Mediated C(sp³)-H Bond Activation: The N-methyl group of an N-methylbenzamide derivative can undergo direct C(sp³)-H bond activation. For example, N-methyl-N-(pyridin-2-yl)benzamide can be functionalized at the N-methyl position through the formation of a dinuclear palladacycle intermediate. nih.gov

Site-Selectivity: A significant challenge in C-H functionalization is controlling the site of reaction. However, by carefully choosing the catalyst, directing group, and reaction conditions, high regioselectivity can be achieved. researchgate.net For example, in sulfonamides containing N-heterocycles, the site of C-H carbenoid functionalization can be switched between the ortho position to the sulfonamide or the N-heterocycle by changing the solvent. researchgate.net

Cascade and Multicomponent Reaction Sequences in the Synthesis of this compound and Related Structures

Cascade and multicomponent reactions (MCRs) offer highly efficient pathways to complex molecules like this compound by combining multiple transformations in a single pot without isolating intermediates. nih.gov

Multicomponent Reactions (MCRs): These reactions involve the simultaneous combination of three or more starting materials to form a single product that contains substantial portions of all the reactants. organic-chemistry.org For instance, a transition-metal-free MCR involving arynes, isocyanides, and water can produce benzamide derivatives in good yields under mild conditions. organic-chemistry.org The Ugi four-component reaction (Ugi-4CR) is another powerful tool for rapidly generating molecular diversity and has been used to synthesize complex structures related to this compound. nih.govacs.org

Cascade Reactions: These are sequential transformations where the product of one reaction becomes the substrate for the next, all occurring in the same reaction vessel. A transition-metal-free cascade approach has been developed for the synthesis of highly functionalized biaryls, which are key structural motifs in the target molecule. pku.edu.cn Copper-catalyzed cascade reactions can be employed for the synthesis of quinazolinones from o-halobenzamides and benzylamines, involving a tandem Ullmann-type C-N coupling and intramolecular amidation. beilstein-journals.org

Table 2: Examples of Multicomponent Reactions for Benzamide Synthesis

| Reaction Type | Components | Product | Key Features |

| Aryne-based MCR | Aryne, Isocyanide, H₂O | Benzamide derivative | Transition-metal-free, mild conditions organic-chemistry.org |

| Ugi-4CR | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | High atom economy, rapid access to complexity nih.govacs.org |

Photochemical and Electrochemical Methods in Synthesis

Photochemical and electrochemical methods are gaining prominence as sustainable and powerful tools in organic synthesis, offering alternative activation modes to traditional thermal methods. beilstein-journals.orgresearchgate.net

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a green and efficient strategy for generating radicals under mild conditions. beilstein-journals.org This can be applied to the synthesis of complex heterocyclic structures. Photochemical electron transfer induced reactions can facilitate transformations that are difficult to achieve through conventional means. researchgate.net

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for oxidation and reduction, minimizing waste generation. mmu.ac.uk An electrochemical method has been developed for the synthesis of 4-quinazolinone derivatives by reacting 2-aminobenzamides with aldehydes, using acetic acid as an electrolyte. arkat-usa.org This approach is scalable and tolerates a good range of functional groups. arkat-usa.org Electrochemical methods can also be used for the reductive cyclization of nonactivated arenes, such as iodo-substituted benzamides, to construct phenanthridinones. acs.org

Application of Sustainable Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. numberanalytics.comucl.ac.uk

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com Cascade and multicomponent reactions are inherently more atom-economical than multi-step syntheses.

Use of Greener Solvents: Efforts are made to replace hazardous solvents with more environmentally benign alternatives. ucl.ac.uk Water is an ideal green solvent, and methodologies like 'on-water' C-H functionalization are being developed. nih.gov Solvent-free conditions, such as mechanochemical synthesis, also offer a greener alternative. numberanalytics.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents to minimize waste. ucl.ac.uk This includes the use of transition-metal catalysts, organocatalysts, and biocatalysts. numberanalytics.comucl.ac.uk

Biocatalysis: Enzymes, such as lipases, are being explored as catalysts for amide bond formation. nih.gov Enzymatic methods often proceed under mild conditions with high selectivity and generate less waste. nih.govrsc.org For example, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the synthesis of amides in a green solvent. nih.gov

Table 3: Green Chemistry Approaches in Amide Synthesis

| Principle | Application in Amide Synthesis | Example |

| Atom Economy | Multicomponent reactions | Ugi-4CR to form complex amides in one step nih.govacs.org |

| Safer Solvents | Use of water or solvent-free conditions | 'On-water' C-H functionalization nih.gov |

| Catalysis | Replacing stoichiometric coupling reagents with catalytic systems | Palladium-catalyzed cross-coupling reactions libretexts.org |

| Biocatalysis | Use of enzymes for amide bond formation | CALB-catalyzed amidation nih.gov |

Advanced Spectroscopic and Crystallographic Approaches for Mechanistic and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Intermediate Characterization

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 3-(2-Cyanophenyl)-N-methylbenzamide and for monitoring its chemical transformations. ¹H and ¹³C NMR provide detailed information about the molecular framework, while multi-dimensional techniques and observation of hetero-nuclei like ¹⁵N can reveal more subtle details of structure and bonding. researchgate.net

¹H and ¹³C NMR Spectroscopy: The chemical shifts in the ¹H and ¹³C NMR spectra are highly indicative of the electronic environment of each nucleus. For this compound, the aromatic region of the ¹H NMR spectrum is complex due to the presence of two distinct phenyl rings. The N-methyl group typically appears as a singlet or doublet (depending on solvent and temperature effects on amide bond rotation) around δ 2.9 ppm. In the ¹³C NMR spectrum, the nitrile carbon provides a characteristic signal in the δ 110-120 ppm range, while the amide carbonyl carbon is observed further downfield. acs.org

Detailed analysis of related N-(2-cyanophenyl)benzamide derivatives reveals specific shifts that can be extrapolated to the target molecule. acs.org For instance, the protons on the cyanophenyl ring are influenced by the electron-withdrawing nature of the nitrile group. acs.org Spin-spin coupling patterns between adjacent protons are critical for assigning specific protons within the aromatic systems. savemyexams.com

Reaction Monitoring and Intermediate Characterization: NMR is highly effective for monitoring synthetic routes, such as the amide bond formation between 3-(2-cyanophenyl)benzoic acid and methylamine (B109427). The disappearance of the carboxylic acid proton signal and the appearance of the N-methyl and amide N-H signals can be tracked in real-time to determine reaction completion. Similarly, transformations involving the cyano group, such as reduction to an amine or hydrolysis to a carboxylic acid, would result in the disappearance of the characteristic nitrile carbon signal in the ¹³C NMR spectrum and the appearance of new signals corresponding to the transformed functional group.

¹⁵N NMR Spectroscopy: Given the presence of two distinct nitrogen atoms, ¹⁵N NMR spectroscopy offers a powerful, albeit less common, method for characterization. researchgate.net This technique can unambiguously distinguish between the nitrile nitrogen and the amide nitrogen due to their vastly different electronic environments and hybridization states. The ability to directly probe these nuclei is invaluable for studying tautomeric equilibria or reaction mechanisms where these nitrogen atoms are directly involved, such as in cyclization reactions to form quinazolines. researchgate.netacs.org

| Nucleus | Functional Group | Expected Chemical Shift (δ ppm) | Key Features and Notes |

| ¹H | N-CH ₃ (Amide) | ~2.9 | Typically a singlet; may show splitting or broadening due to restricted rotation around the C-N bond. |

| ¹H | Ar-H (Aromatic) | 7.0 - 8.0 | Complex multiplet patterns due to coupling between protons on two different phenyl rings. acs.org |

| ¹H | N-H (Amide) | 5.0 - 12.0 | Broad signal, position is dependent on solvent and concentration. savemyexams.com |

| ¹³C | C ≡N (Nitrile) | ~110 - 120 | Sharp, characteristic signal for the nitrile carbon. acs.org |

| ¹³C | Ar-C (Aromatic) | 120 - 140 | Multiple signals corresponding to the different carbon environments in the two phenyl rings. |

| ¹³C | C =O (Amide) | ~165 - 170 | Signal for the carbonyl carbon, sensitive to substituents on the aromatic ring. acs.org |

| ¹³C | N-C H₃ (Amide) | ~27 | Signal for the methyl carbon attached to the amide nitrogen. nist.govchemicalbook.com |

| ¹⁵N | N -H (Amide) | ~100 - 150 | Expected range for secondary amides. researchgate.net |

| ¹⁵N | C≡N (Nitrile) | ~(-140) - (-120) | Expected range for nitrile nitrogen atoms, clearly distinct from the amide nitrogen. researchgate.net |

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Spectroscopic Data for this compound.

Advanced Mass Spectrometry Techniques for Mechanistic Studies and Reaction Pathway Mapping

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are essential for confirming the molecular formula of this compound and for mapping its reaction pathways. acs.org

Molecular Formula Confirmation: The nominal molecular weight of this compound (C₁₅H₁₂N₂O) is 236.27 g/mol . HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. acs.org Typically, using electrospray ionization (ESI), the compound would be observed as the protonated molecular ion, [M+H]⁺, at m/z 237.1022. The experimental mass is compared to the calculated mass to confirm the identity of the compound with high confidence. acs.org

Mechanistic Studies and Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in tandem MS (MS/MS) experiments can be used to study the fragmentation patterns of the molecule. This data provides structural information and can be used to identify intermediates or products in a reaction mixture. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond, leading to characteristic fragment ions. For example, cleavage of the C(O)-N bond would generate ions corresponding to the benzoyl moiety and the methylamine fragment, or their respective radical cations.

By analyzing the mass spectra of reaction mixtures over time, it is possible to map reaction pathways. For example, in a cyclization reaction of N-(2-cyanophenyl)benzamides to form quinazolines, MS can identify key intermediates and the final product, helping to elucidate the reaction mechanism. acs.org

| Ion Formula | Calculated m/z | Identity | Potential Origin |

| [C₁₅H₁₃N₂O]⁺ | 237.1022 | [M+H]⁺ | Protonated parent molecule (ESI). |

| [C₁₅H₁₂N₂O]⁺˙ | 236.0944 | [M]⁺˙ | Molecular ion (EI). |

| [C₈H₈NO]⁺ | 134.0600 | [M - C₇H₄N]⁺ | Loss of the cyanophenyl radical. |

| [C₇H₄N]⁺ | 102.0338 | [M - C₈H₈NO]⁺ | Loss of the N-methylbenzamide radical. |

| [C₇H₅O]⁺ | 105.0335 | [C₆H₅CO]⁺ | Benzoyl cation from amide bond cleavage. nist.gov |

| [CH₄N]⁺ | 30.0337 | [CH₃NH]⁺ | Methylamine fragment from amide bond cleavage. |

Table 2: Predicted Mass Spectrometry Fragments for this compound.

Single Crystal X-ray Diffraction for Elucidating Conformational Landscapes and Supramolecular Interactions Relevant to Reactivity

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. uib.no For this compound, SCXRD can provide critical insights into its conformational preferences and the non-covalent interactions that dictate its crystal packing, which in turn influence its physical properties and reactivity. elsevierpure.com

Supramolecular Interactions: In the solid state, molecules of this compound will arrange themselves to maximize favorable intermolecular interactions. SCXRD can identify and characterize these interactions, such as hydrogen bonds involving the amide N-H proton as a donor and the carbonyl oxygen or nitrile nitrogen as an acceptor. Additionally, π-π stacking interactions between the aromatic rings can play a significant role in the crystal packing. Understanding this supramolecular assembly is crucial as it can influence solid-state reactivity and material properties. esrf.fr

| Parameter | Significance | Typical Value | Reference |

| Dihedral Angle (Inter-ring) | Defines the 3D shape and degree of conjugation between the two phenyl rings. | ~37° – 55° | |

| C-N Amide Bond Length | Indicates the degree of double bond character due to resonance. | ~1.34 Å | |

| Hydrogen Bonding | Governs crystal packing and influences solubility and melting point. | N-H···O, N-H···N | elsevierpure.com |

| π-π Stacking | Contributes to crystal stability through interactions between aromatic rings. | Inter-planar distance ~3.4 - 3.8 Å | esrf.fr |

Table 3: Key Crystallographic Parameters for this compound.

Vibrational Spectroscopy (IR, Raman) for Probing Specific Bond Changes and Tautomeric Equilibria in Reaction Systems

Vibrational spectroscopy, including infrared (IR) and Raman techniques, serves as a rapid and effective method for identifying key functional groups in this compound and for tracking changes in bonding during chemical reactions.

Functional Group Identification: The IR spectrum of this compound is dominated by characteristic absorption bands. The sharp, intense band for the nitrile (C≡N) stretch is one of the most easily identifiable peaks, typically appearing in the 2225-2235 cm⁻¹ region. acs.orgunifi.it The amide group gives rise to several distinct vibrations: the C=O stretch (Amide I band) is a strong absorption around 1640-1660 cm⁻¹, and the N-H bending vibration (Amide II band) appears near 1550 cm⁻¹. The N-H stretching vibration is also present as a broader band in the 3300-3500 cm⁻¹ region. acs.org

Probing Reaction Systems: These characteristic frequencies are invaluable for monitoring reactions. For instance, the complete disappearance of the C≡N stretching band would confirm the conversion of the nitrile group in a hydration or reduction reaction. Similarly, any reaction at the amide linkage would lead to significant changes in the Amide I and Amide II bands. This makes vibrational spectroscopy a powerful tool for real-time reaction analysis, complementing the insights gained from NMR.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Notes |

| N-H Stretch | Amide | 3300 - 3500 | Can be broad due to hydrogen bonding. |

| C-H Stretch | Aromatic | 3000 - 3100 | Sharp, medium intensity peaks. |

| C≡N Stretch | Nitrile | 2225 - 2235 | Sharp, strong, and highly characteristic. acs.org |

| C=O Stretch (Amide I) | Amide | 1640 - 1660 | Very strong and sharp absorption. acs.org |

| N-H Bend (Amide II) | Amide | ~1550 | Strong absorption, characteristic of secondary amides. |

| C=C Stretch | Aromatic | 1450 - 1600 | Multiple bands of varying intensity. |

Table 4: Characteristic IR Absorption Frequencies for this compound.

Chiroptical Spectroscopy for Stereochemical Insights (If applicable to derivatives and their reactions)

While this compound itself is an achiral molecule, chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would become highly relevant for the stereochemical analysis of its chiral derivatives.

Chirality could be introduced into the structure in several ways:

Atropisomerism: If bulky substituents were placed at the positions ortho to the inter-ring bond, rotation could be sufficiently hindered to allow for the isolation of stable, non-superimposable atropisomers. CD spectroscopy would be able to distinguish between the two enantiomers, as they would show equal and opposite absorption signals (Cotton effects).

Introduction of a Chiral Center: Synthesis of derivatives with a chiral center, for example, by replacing the N-methyl group with a chiral N-alkyl-amine substituent, would yield enantiomers or diastereomers. Chiroptical methods would be essential for assigning the absolute configuration of these stereocenters and for determining the enantiomeric purity of the products.

Computational and Theoretical Chemistry Investigations of 3 2 Cyanophenyl N Methylbenzamide Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and the distribution of its molecular orbitals.

Density Functional Theory (DFT) Studies on Ground and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 3-(2-Cyanophenyl)-N-methylbenzamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(2d,p)), can be used to optimize the geometries of its ground state and any relevant transition states for potential reactions. stuba.skbiointerfaceresearch.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the electron-rich benzamide (B126) portion, while the LUMO may have significant contributions from the electron-withdrawing cyanophenyl group. stuba.sk

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 4.2 D |

This table presents hypothetical data based on typical values for similar aromatic compounds.

Ab Initio and Semi-Empirical Methods for Conformational Analysis and Energy Landscapes

While DFT is powerful, other methods also play important roles. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but at a greater computational expense. acs.org These can be used to benchmark the results from DFT calculations for key conformations.

Semi-empirical methods, on the other hand, are much faster and can be used to explore the conformational landscape of flexible molecules like this compound more extensively. By systematically rotating the key dihedral angles (e.g., the C-C bond connecting the phenyl rings and the C-N amide bond) and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the low-energy conformations and the energy barriers between them. For this molecule, a key conformational feature is the relative orientation of the cyano group and the amide functionality. nih.gov Studies on substituted biphenyls and benzamides have shown that ortho-substituents significantly influence the preferred dihedral angle between the aromatic rings due to steric hindrance. acs.orgnih.gov

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (Phenyl-Phenyl) | Relative Energy (kcal/mol) |

| Global Minimum | 55° | 0.0 |

| Local Minimum | 125° | 1.5 |

| Planar Transition State | 0° | 4.0 |

| Perpendicular Transition State | 90° | 2.5 |

This table presents hypothetical data based on known conformational preferences of substituted biphenyls.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects on Reactivity

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. uncst.go.ugpensoft.net Using a force field (e.g., CHARMM or AMBER), which approximates the potential energy of the system, MD simulations can track the motions of all atoms in the molecule and surrounding solvent molecules over time.

For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal how the solvent molecules arrange themselves around the solute and how this affects its conformational preferences. tandfonline.commdpi.com The simulation can also provide insights into the flexibility of the molecule by calculating the root-mean-square fluctuation (RMSF) of each atom. This information is valuable for understanding how the molecule might adapt its shape upon binding to a biological target, for instance. The presence of explicit solvent molecules is crucial for accurately modeling systems where hydrogen bonding and other specific solvent-solute interactions are important. mdpi.com

Reaction Pathway Elucidation, Transition State Identification, and Kinetic Studies

Computational chemistry is instrumental in mapping out the potential reaction pathways of a molecule. For this compound, several reactions could be envisaged, such as hydrolysis of the nitrile or amide groups, or electrophilic aromatic substitution on one of the phenyl rings.

By proposing a reaction mechanism, the structures of the intermediates and transition states along the reaction coordinate can be calculated using DFT or ab initio methods. acs.org The transition state is a first-order saddle point on the potential energy surface, and its identification is confirmed by the presence of a single imaginary vibrational frequency. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. arxiv.org

For instance, the acid-catalyzed hydrolysis of the nitrile group would likely proceed through protonation of the nitrogen atom, followed by nucleophilic attack of water. Computational modeling could compare this pathway to the hydrolysis of the amide bond to predict which functional group is more labile under specific conditions.

Prediction of Novel Reactivity Patterns and Unconventional Transformations of this compound

Beyond known reactions, computational methods can be used to explore novel and unconventional reactivity. Techniques for automated reaction pathway exploration can systematically search for new intermediates and transition states starting from the reactant molecule. arxiv.orgfrontiersin.org These methods can uncover unexpected cyclization reactions, rearrangements, or fragmentations.

Given the structure of this compound, with its ortho-cyano group on one phenyl ring, intramolecular reactions could be possible. For example, under certain conditions, the amide nitrogen could potentially interact with the nitrile group, leading to the formation of a new heterocyclic ring system. Computational exploration could assess the feasibility of such pathways by calculating the activation barriers and thermodynamic stability of the products.

In Silico Design of Catalysts and Reagents for Specific Transformations

Computational chemistry also plays a vital role in the design of catalysts and reagents to promote specific chemical transformations. acs.org For a desired reaction involving this compound, such as a selective C-H activation or a coupling reaction, different catalyst candidates can be screened in silico.

This process involves modeling the catalytic cycle, including the coordination of the substrate to the catalyst, the key bond-forming or bond-breaking steps, and the release of the product. By calculating the energy profile for each potential catalyst, the most promising candidates with the lowest activation barriers can be identified for experimental validation. uib.no For example, if a selective cross-coupling reaction at a specific position on one of the phenyl rings is desired, different transition metal catalysts and ligands could be computationally evaluated to find the combination that favors the desired regioselectivity. acs.org This in silico approach can significantly accelerate the discovery of new and efficient catalytic systems. europa.eu

Reactivity Profiles and Transformational Chemistry of 3 2 Cyanophenyl N Methylbenzamide

Nucleophilic Reactivity at the Nitrile Moiety: Functional Group Interconversions and Cyclization Pathways

The electron-withdrawing nature of the cyano group makes its carbon atom susceptible to nucleophilic attack. This reactivity is fundamental to various functional group interconversions and cyclization reactions.

Functional Group Interconversions:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. libretexts.org This transformation proceeds through an intermediate amide. Careful control of reaction conditions is necessary to avoid unintended hydrolysis.

Addition of Grignard Reagents: Grignard reagents add to the nitrile to form an intermediate imine, which upon acidic workup, yields a ketone. masterorganicchemistry.com

Reduction to Amines: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgwikipedia.org

Cyclization Pathways:

The proximity of the nitrile group to the benzamide (B126) linkage facilitates intramolecular cyclization reactions, leading to the formation of heterocyclic systems.

Quinazoline (B50416) Synthesis: Treatment of N-(2-cyanophenyl)benzamides with titanium tetraiodide (TiI₄) and trimethylsilyl (B98337) iodide (TMSI) induces cyclization to form 2-aryl-4-iodoquinazolines. nih.govacs.org A plausible mechanism involves the coordination of TiI₄ to the nitrile, followed by nucleophilic attack of the iodide ion. Subsequent intramolecular cyclization and aromatization yield the quinazoline ring system. nih.govacs.org

Indolone Synthesis: N-[2-(2-chloroacetyl)phenyl]benzamides, which can be derived from related precursors, undergo cyclization in the presence of a base to form 1-aroyl-1,2-dihydro-3H-indol-3-ones. clockss.org

A summary of representative nucleophilic additions and cyclizations at the nitrile moiety is presented below:

| Reaction Type | Reagents and Conditions | Product | Reference |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Carboxy-N-methylbenzanilide | libretexts.org |

| Grignard Addition | 1. RMgX; 2. H₃O⁺ | 3-(2-Acylphenyl)-N-methylbenzamide | masterorganicchemistry.com |

| Reduction | LiAlH₄ or H₂, catalyst | 3-(2-(Aminomethyl)phenyl)-N-methylbenzamide | wikipedia.org |

| Quinazoline Formation | TiI₄, TMSI, toluene, reflux | 2-Aryl-4-iodoquinazoline derivative | nih.govacs.org |

| Indolone Formation | Et₃N, (Boc)₂O then TFA | 1-Aroyl-1,2-dihydro-3H-indol-3-one derivative | clockss.org |

Electrophilic and Radical Aromatic Substitutions on the Phenyl and Benzamide Rings

Both the phenyl ring of the benzamide and the cyanophenyl ring can undergo electrophilic aromatic substitution (EAS). The directing effects of the substituents on each ring govern the regioselectivity of these reactions.

Benzamide Ring: The N-methylcarbamoyl group is a meta-directing deactivator for electrophilic aromatic substitution.

Cyanophenyl Ring: The cyano group is a strong meta-directing deactivator. The other phenyl ring attached to this ring acts as an ortho, para-director. The interplay of these groups will determine the substitution pattern.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org The specific conditions and resulting isomer distributions would need to be determined empirically.

Radical-nucleophilic aromatic substitution (SRN1) offers an alternative pathway for substitution, particularly for replacing a halide substituent with a nucleophile. wikipedia.orgugr.es This reaction proceeds through a radical anion intermediate. wikipedia.org

Directed Ortho Metalation (DoM) and Related Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orgworktribe.comacs.org The amide group in the N-methylbenzamide moiety can act as a directed metalation group (DMG), directing lithiation to the ortho position of the benzamide ring. baranlab.orgacs.org This is due to the ability of the amide to coordinate with the lithium reagent, such as n-butyllithium, bringing the base in proximity to the ortho proton. baranlab.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

The general scheme for a DoM reaction on the benzamide ring is as follows:

Coordination of an organolithium reagent (e.g., n-BuLi) to the amide oxygen.

Deprotonation of the ortho-proton.

Reaction of the resulting aryllithium with an electrophile (E⁺).

The cyano group can also direct metalation, although its directing ability is generally weaker than the amide group. usp.br The regioselectivity of lithiation in the cyanophenyl ring would be influenced by both the cyano group and the attached benzamide-substituted phenyl ring.

Reductive Transformations and their Chemoselectivity Patterns

The presence of both a nitrile and an amide group in 3-(2-cyanophenyl)-N-methylbenzamide presents a challenge in chemoselective reduction.

Nitrile Reduction: The nitrile group can be reduced to a primary amine using various reagents. wikipedia.org Catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon) or hydride reagents like lithium aluminum hydride (LiAlH₄) are commonly employed. wikipedia.org Under certain conditions, partial reduction to an imine can be achieved, which can then be hydrolyzed to an aldehyde. wikipedia.orgthieme-connect.com

Amide Reduction: Amides are generally less reactive towards reduction than nitriles. Strong reducing agents like LiAlH₄ can reduce the amide to an amine. rsc.orgdiva-portal.org More selective reagents and conditions have been developed to achieve partial reduction to an aldehyde or to selectively reduce the amide in the presence of other functional groups. diva-portal.org

Chemoselectivity:

Achieving chemoselective reduction of either the nitrile or the amide group requires careful choice of reagents and reaction conditions.

Nitrile-Selective Reduction: Catalytic hydrogenation can often selectively reduce the nitrile in the presence of an amide. nih.gov For instance, using a catalyst like Fe₃O₄-MWCNTs@PEI-Ag has been shown to chemoselectively reduce nitriles to amines. nih.gov

Amide-Selective Reduction: While more challenging, protocols for the chemoselective reduction of amides to amines or aldehydes in the presence of nitriles have been developed, often employing hydrosilylation catalysts. thieme-connect.comdiva-portal.org

A summary of potential reductive transformations is provided below:

| Functional Group | Reagent | Product | Reference |

| Nitrile | H₂, Pd/C or Ra-Ni | Primary Amine | wikipedia.org |

| Nitrile | LiAlH₄ | Primary Amine | libretexts.orgwikipedia.org |

| Nitrile | DIBAL-H, then H₂O | Aldehyde | wikipedia.org |

| Amide | LiAlH₄ | Secondary Amine | rsc.orgdiva-portal.org |

| Amide | Hydrosilylation catalyst | Amine or Aldehyde | thieme-connect.comdiva-portal.org |

Oxidative Transformations and Reaction Mechanisms

Oxidative reactions of this compound can target different parts of the molecule.

Oxidation of the Methyl Group: The N-methyl group could potentially be oxidized under specific conditions, although this is generally a challenging transformation.

Oxidative Coupling: Oxidative conditions can promote coupling reactions, potentially leading to the formation of dimeric or polymeric structures.

Oxidation of the Aromatic Rings: Strong oxidizing agents can lead to the degradation of the aromatic rings. However, under controlled conditions, it may be possible to introduce hydroxyl groups or other oxygen-containing functionalities.

The presence of the electron-withdrawing cyano and amide groups generally makes the aromatic rings less susceptible to oxidative degradation compared to unsubstituted benzene (B151609).

Photochemical and Electrochemical Reactivity of the Compound

Photochemical Reactivity:

The aromatic nature of this compound suggests it will absorb UV light, potentially leading to photochemical reactions. researchgate.net These could include:

Photocyclization: Intramolecular cyclization reactions can sometimes be initiated by photochemical activation.

Photosubstitution: Photochemically induced substitution reactions on the aromatic rings are also a possibility.

Photoredox Catalysis: The compound could potentially act as a photosensitizer or participate in photoredox catalytic cycles. researchgate.net

Electrochemical Reactivity:

Both the nitrile and amide functional groups, as well as the aromatic rings, can be electrochemically active. nih.govrsc.org

Electrochemical Reduction: The nitrile group can be electrochemically reduced to a primary amine. The amide group can also be reduced under certain electrochemical conditions.

Electrochemical Oxidation: Anodic oxidation can lead to a variety of transformations. For instance, electrochemical oxidation has been used in Ritter-type C-H amidation reactions, where a nitrile can act as a nucleophile. nih.gov This suggests that under appropriate electrochemical conditions, this compound could participate in C-N bond-forming reactions. nih.gov Electrochemical methods offer a sustainable approach for various organic transformations. nih.govrsc.orgacs.org

Strategic Applications of 3 2 Cyanophenyl N Methylbenzamide in Advanced Organic Synthesis

As a Key Synthetic Building Block for Architecturally Complex Molecules

In organic synthesis, "building blocks" are foundational molecular units that can be methodically assembled to create larger, more complex structures. 3-(2-Cyanophenyl)-N-methylbenzamide serves as an exemplary building block due to the distinct reactivity of its cyano and N-methylbenzamide groups. These functional groups can be selectively manipulated and transformed, allowing for the stepwise and controlled construction of intricate molecular architectures.

The biphenyl (B1667301) scaffold provides a rigid and defined spatial arrangement, which is crucial for building molecules with specific three-dimensional conformations. The synthetic utility of this compound lies in its capacity for sequential or orthogonal chemical transformations. For instance, the nitrile group can undergo a variety of reactions such as hydrolysis, reduction, or cycloaddition, while the amide bond can be subjected to hydrolysis, reduction, or rearrangement. This differential reactivity allows chemists to build molecular complexity in a planned and efficient manner.

Table 1: Potential Transformations of Functional Groups in this compound

| Functional Group | Potential Transformation | Resulting Group/Structure |

|---|---|---|

| Cyano (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) |

| Reduction | Primary Amine (-CH₂NH₂) | |

| Cycloaddition (e.g., with azides) | Tetrazole Ring | |

| N-methylbenzamide | Hydrolysis | Carboxylic Acid + Methylamine (B109427) |

| Reduction | Benzyl Amine |

Precursor to Diverse Heterocyclic Scaffolds and Ring Systems (e.g., quinazolines, triazoles)

A significant application of this compound is its role as a precursor in the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

Quinazolines: The synthesis of quinazolinone derivatives can be achieved from precursors containing an ortho-aminobenzamide moiety. While this compound does not possess this feature directly, the 2-cyano group is a versatile precursor to it. Through chemical manipulation, such as reduction of the nitrile to an amine followed by intramolecular cyclization, or through reactions involving the nitrile itself, the quinazoline (B50416) core can be constructed. For example, a transition-metal-free synthesis of quinazolin-4-ones has been developed using a base-promoted reaction of ortho-fluorobenzamides with amides, followed by cyclization scinito.ai. By analogy, modification of the 2-cyano group of the target molecule could enable similar cyclization pathways.

Triazoles: Triazoles are another important class of heterocycles that can be synthesized from precursors containing nitrile or amide functionalities. The copper-catalyzed Huisgen alkyne-azide cycloaddition reaction is a common method for synthesizing triazoles from benzamide (B126) analogues acs.org. Additionally, methods for the synthesis of 1,2,4-triazole (B32235) derivatives from amides and nitriles through cascade addition-oxidation-cyclization have been reported lboro.ac.ukrsc.org. This compound, containing both necessary functional groups, can be envisioned as a key starting material for such transformations, leading to highly substituted triazole compounds.

Table 2: Plausible Synthetic Routes to Heterocycles

| Target Heterocycle | Proposed Synthetic Strategy | Key Transformation of this compound |

|---|---|---|

| Quinazoline | Reduction of nitrile to amine, followed by intramolecular cyclization with a suitable C1 source. | -C≡N → -CH₂NH₂ |

Utilization in the Design and Synthesis of Novel Ligands for Homogeneous and Heterogeneous Catalysis

The structure of this compound, with its strategically placed nitrogen and oxygen atoms, makes it an attractive scaffold for the design of novel ligands for catalysis. The amide oxygen and the nitrile nitrogen can act as coordination sites for metal ions, potentially forming stable chelate rings that are crucial for catalytic activity.

By modifying the core structure, bidentate or even tridentate ligands can be synthesized. For example, the nitrile group can coordinate to a metal center, and the amide group can offer a second coordination point through either its oxygen or nitrogen atom, creating N,N or N,O-bidentate ligands core.ac.uk. Such ligands are valuable in a wide range of catalytic reactions, including cross-coupling reactions and asymmetric synthesis. The synthesis of chelating bidentate and tridentate cyano ligands and their complexes with Group VII metal carbonyls has been reported, demonstrating the utility of cyanophenyl moieties in ligand design mdpi.comabertay.ac.uk.

Table 3: Potential Ligand Coordination Modes

| Ligand Type | Coordinating Atoms from this compound | Potential Metal Complexes |

|---|---|---|

| N,O-Bidentate | Amide Oxygen, Nitrile Nitrogen | Palladium, Copper, Rhodium |

Role in Multi-Step Total Synthesis Endeavors

The total synthesis of complex natural products often relies on the strategic use of highly functionalized building blocks. This compound represents a potential starting material for the synthesis of alkaloids containing the quinazolinone core, such as deoxyvasicinone (B31485) and mackinazolinone acs.orglboro.ac.ukrsc.orgnih.gov.

A retrosynthetic analysis of these natural products reveals that their core structure can be disconnected to simpler precursors, where a substituted anthranilic acid or a related derivative is a key intermediate. The this compound scaffold can be chemically transformed into such intermediates. For instance, selective reduction of the nitrile group to an amine and subsequent cyclization reactions can lead to the formation of the pyrrolo[2,1-b]quinazoline ring system found in deoxyvasicinone core.ac.ukabertay.ac.ukthieme-connect.comnih.gov. Radical cyclization reactions onto the 3H-quinazolin-4-one core have also been shown to be an effective strategy for the synthesis of these alkaloids rsc.org.

Figure 1: Retrosynthetic Approach to Deoxyvasicinone A plausible retrosynthetic pathway for deoxyvasicinone could involve disconnecting the pyrrolo ring, leading back to a 2-substituted quinazolinone. This intermediate could, in turn, be derived from a precursor synthesized from this compound through functional group interconversion and cyclization.

Development as a Precursor for Advanced Materials (excluding material properties themselves)

The rigid biphenyl structure and reactive functional groups of this compound make it a promising monomer for the synthesis of advanced materials like functional aromatic polyamides and porous organic frameworks.

Aromatic Polyamides: Aromatic polyamides, or aramids, are a class of high-performance polymers. The synthesis of these materials can be achieved through the polycondensation of monomers containing amine and carboxylic acid functionalities nih.govmdpi.comnih.gov. This compound can be chemically modified to create difunctional monomers suitable for polymerization. For example, hydrolysis of the nitrile to a carboxylic acid and conversion of another part of the molecule to an amino group would yield an aminocarboxylic acid monomer, which could then undergo polycondensation. Chain-growth condensation polymerization is a modern technique used to create well-defined aromatic polyamides mdpi.com.

Porous Frameworks: The defined geometry of this compound also makes it a candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) rsc.orgresearchgate.netresearchgate.net. By converting the nitrile and another position on the phenyl rings into coordinating groups (e.g., carboxylic acids), the molecule can act as a strut, linking metal nodes or other organic units to form a porous, crystalline material. The synthesis of MOFs often involves the reaction of organic linkers with metal salts under solvothermal conditions researchgate.netekb.eg.

Table 4: Potential Routes to Advanced Materials

| Material Type | Synthetic Approach | Role of this compound |

|---|---|---|

| Aromatic Polyamide | Polycondensation | Serves as a precursor to a difunctional monomer after modification. |

Future Research Directions and Emerging Paradigms for 3 2 Cyanophenyl N Methylbenzamide Research

Development of Highly Efficient and Selective Catalytic Systems for its Transformations

The bifunctional nature of 3-(2-Cyanophenyl)-N-methylbenzamide, containing both a nitrile and an amide group, presents a significant challenge and opportunity for catalytic science. Future research will undoubtedly focus on the development of catalysts that can selectively transform one functional group while leaving the other intact.

Chemoselective Catalysis: A primary research thrust will be the design of catalytic systems that exhibit high chemoselectivity. For instance, catalysts that can selectively reduce the nitrile group to a primary amine in the presence of the amide, or vice versa, are of great interest. This would open up new avenues for the derivatization of the molecule. Transition-metal catalysts, particularly those based on palladium, rhodium, and cobalt, are promising candidates for such transformations. nih.govresearchgate.netbeilstein-journals.org The coordinating properties of the cyano and amide groups can influence the catalytic activity and selectivity, a factor that requires careful consideration in catalyst design. nih.gov

Catalytic C-H Functionalization: Another promising area is the direct functionalization of the C-H bonds within the molecule. This atom-economical approach avoids the need for pre-functionalized starting materials. researchgate.net Research could target the development of catalysts for the ortho-C-H functionalization of the benzamide (B126) ring, a transformation that has been explored for related benzamides. beilstein-journals.orgrsc.org The presence of the cyanophenyl group could influence the regioselectivity of such reactions, a parameter that needs to be systematically investigated.

| Catalyst System | Target Transformation | Potential Advantages |

| Rhodium/phosphine (B1218219) complexes | Selective nitrile hydrogenation | High selectivity for amine formation over amide reduction. |

| Palladium/N-heterocyclic carbene (NHC) complexes | Ortho-C-H arylation of the benzamide ring | Direct functionalization without pre-activation. |

| Cobalt-based catalysts | [4+1] Annulation with cyclopropenes | Rapid construction of complex chiral isoindolinones. nih.gov |

| Copper-catalyzed systems | Ortho-perfluoroalkylation of the benzamide | Introduction of fluorinated moieties for medicinal chemistry applications. beilstein-journals.org |

Integration with Flow Chemistry, Automation, and High-Throughput Experimentation in Synthesis

The synthesis of this compound and its derivatives can be significantly enhanced by embracing modern technologies such as flow chemistry, automation, and high-throughput experimentation (HTE).

Flow Chemistry for Enhanced Synthesis: Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling. flinders.edu.aubeilstein-journals.org The synthesis of biaryl compounds and amides has been successfully demonstrated in flow reactors. rsc.orgnih.gov A future research direction would be to develop a multi-step continuous-flow synthesis of this compound, potentially integrating in-line purification and analysis to streamline the process. flinders.edu.au

Automation and High-Throughput Experimentation (HTE): HTE platforms can be employed to rapidly screen a large number of reaction conditions, including catalysts, solvents, and temperatures, to identify optimal parameters for the synthesis and transformation of this compound. organic-chemistry.orgnih.gov Automated systems can handle the parallel synthesis of a library of derivatives, accelerating the discovery of new compounds with desired properties. researchgate.netrsc.org

| Technology | Application in this compound Research | Expected Outcome |

| Flow Chemistry | Multi-step synthesis from starting materials | Improved yield, safety, and scalability. flinders.edu.aursc.orgorganic-chemistry.org |

| High-Throughput Experimentation (HTE) | Optimization of catalytic C-H functionalization | Rapid identification of optimal catalyst and reaction conditions. nih.gov |

| Automated Synthesis | Parallel synthesis of a library of derivatives | Accelerated discovery of new functional molecules. researchgate.netrsc.org |

Exploration of Bio-Inspired Synthetic Routes and Biocatalysis for its Preparation or Transformation

Nature provides a vast inspiration for the development of novel and sustainable chemical transformations. Future research on this compound should explore both biocatalysis and bio-inspired chemical synthesis.

Biocatalytic Transformations: The nitrile group in this compound is a prime target for biocatalytic transformation using nitrile hydratases. These enzymes can selectively hydrate (B1144303) nitriles to the corresponding amides under mild conditions. mdpi.comnih.govontosight.ai Research should focus on identifying or engineering nitrile hydratases that are active towards the sterically hindered 2-cyanophenyl moiety. The substrate specificity of nitrile hydratases from various microorganisms, such as Rhodococcus rhodochrous, has been studied, and some have shown activity towards aromatic nitriles. mdpi.comoup.com

Bio-inspired Chemical Synthesis: Beyond direct enzymatic catalysis, bio-inspired chemical routes offer a promising avenue. For example, the development of copper-catalyzed biomimetic oxidation reactions could provide novel pathways for the synthesis of amide-containing heterocycles from precursors related to this compound. acs.orgnih.gov Laccase-mediated oxidative coupling reactions, which mimic biological lignan (B3055560) synthesis, could also be explored for the dimerization or polymerization of derivatives of the target molecule. acs.org

| Approach | Specific Application | Potential Benefit |

| Biocatalysis (Nitrile Hydratase) | Selective hydration of the nitrile to an amide | Green and highly selective transformation under mild conditions. mdpi.comnih.govoup.com |

| Bio-inspired Copper Catalysis | Synthesis of N-heterocyclic amides | Novel and scalable routes to complex molecules. acs.orgnih.gov |

| Laccase-Mediated Oxidative Coupling | Dimerization or polymerization of derivatives | Access to new materials with unique properties. acs.org |

Advanced Machine Learning and Artificial Intelligence Applications in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. For a molecule like this compound, these technologies can accelerate the discovery of new reactions and optimize existing ones.

Reaction Yield Prediction: ML models, such as random forest algorithms, can be trained on datasets of chemical reactions to predict the yield of a given transformation. princeton.eduresearchgate.net For the synthesis of this compound, which often involves cross-coupling reactions, ML can predict the performance of different catalyst-ligand combinations, saving significant experimental effort. princeton.educhemrxiv.orgchemrxiv.orgresearchgate.net

| AI/ML Application | Specific Goal for this compound | Anticipated Impact |

| Reaction Yield Prediction | Predict the yield of Suzuki or Buchwald-Hartwig coupling to form the biaryl core. | Reduced number of experiments needed for optimization. princeton.eduresearchgate.net |

| Catalyst Design | Identify optimal phosphine ligands for palladium-catalyzed transformations. | Accelerated discovery of more efficient and selective catalysts. chemrxiv.orgchemrxiv.orgresearchgate.net |

| Autonomous Experimentation | Automated optimization of a multi-step flow synthesis. | Increased efficiency and reproducibility of the synthetic process. rsc.org |

Sustainable and Circular Economy Approaches in the Synthesis and Chemical Utility of this compound

The principles of green chemistry and the circular economy are increasingly important in the chemical industry. Future research on this compound should be guided by these principles.

Green Chemistry in Synthesis: The development of synthetic routes that minimize waste, use renewable feedstocks, and avoid hazardous reagents is a key goal. distil.market This includes the use of catalytic methods over stoichiometric reagents and the selection of greener solvents. rsc.org For instance, developing a catalytic synthesis of this compound that avoids the use of toxic cyanides would be a significant step towards a more sustainable process.

Circular Economy Principles: A circular economy approach considers the entire lifecycle of the molecule. circular-chemical.orgwhiterose.ac.uk This could involve designing this compound-based materials that are recyclable or biodegradable. dkshdiscover.comeastman.com Research could also explore the use of waste streams from other processes as starting materials for its synthesis, contributing to a more circular flow of resources within the chemical industry. chemiehoch3.de The role of specialty chemicals in sustainable manufacturing is becoming increasingly recognized. gspchem.comwater-treatment-chemical.comchemindigest.com

| Sustainability Approach | Application to this compound | Long-term Vision |

| Green Chemistry | Development of a cyanide-free synthesis route. | Reduced environmental impact and improved safety. distil.market |

| Renewable Feedstocks | Use of bio-based starting materials. | Reduced reliance on fossil fuels. dkshdiscover.com |

| Circular Product Design | Design of recyclable polymers incorporating the molecule. | Minimization of waste and promotion of a circular economy. circular-chemical.orgwhiterose.ac.ukeastman.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-cyanophenyl)-N-methylbenzamide and related benzamide derivatives?

- Methodological Answer : The synthesis typically involves amide bond formation via coupling of substituted benzoyl chlorides with methylamines. For example, in related compounds (e.g., sulfonamide-linked benzamides), 3-amino-N-methylbenzamide intermediates are reacted with activated acylating agents (e.g., sulfonyl chlorides or cyanophenyl-containing electrophiles) in tetrahydrofuran (THF) under reflux . Purification often employs reverse-phase HPLC, yielding >95% purity. Key steps include:

- Methylation : Using methylamine in THF at elevated temperatures.

- Coupling : Reaction with cyanophenyl-substituted electrophiles under inert conditions.

- Table : Example Reagents and Conditions

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multi-modal characterization is critical:

- NMR Spectroscopy : and NMR identify chemical shifts for the cyanophenyl (δ ~110 ppm for C≡N) and methylamide (δ ~2.9 ppm for N–CH) groups.

- Mass Spectrometry (LCMS) : Confirms molecular ion peaks (e.g., [M+H]) and fragments.

- X-ray Crystallography (if crystallizable): Resolves bond lengths (e.g., C–N amide bond ~1.34 Å) and dihedral angles between aromatic rings (~37–55°) .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer :

- HPLC : Quantifies purity (>95% threshold) using C18 columns and acetonitrile/water gradients.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C common for benzamides).

- UV-Vis Spectroscopy : Monitors degradation under light or oxidative conditions (λmax ~270–300 nm for aromatic systems) .

Advanced Research Questions

Q. How do substituents like the 2-cyanophenyl group influence crystallographic packing and intermolecular interactions?

- Methodological Answer : The 2-cyanophenyl moiety introduces steric and electronic effects:

- Hydrogen Bonding : The nitrile group (C≡N) may form weak CH···N interactions, while the amide N–H participates in stronger N–H···O=C bonds.

- Dihedral Angles : Substituents alter torsion angles between benzamide rings. For example, meta-substituents increase dihedral angles (~55° vs. ~37° for para-substituted analogs), affecting solubility and crystal packing .

- Table : Structural Parameters from X-ray Studies

| Parameter | Value (Example) | Impact |

|---|---|---|

| C=O Bond Length | 1.21 Å | Confirms amide resonance |

| N–H···O Distance | 2.1 Å | Stabilizes crystal lattice |

| Benzoyl-Aniline Dihedral | 37.5° | Influences π-π stacking |

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar benzamides?

- Methodological Answer : Contradictions often arise from:

- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (IC50 under varying pH/temperature).

- Structural Nuances : Subtle changes (e.g., ortho- vs. para-cyanophenyl) alter binding to targets like WDR5-MYC. Validate via:

- Dose-Response Curves : Replicate assays with standardized protocols.

- Molecular Dynamics (MD) Simulations : Compare binding affinities of analogs using software like AutoDock or GROMACS .

Q. How can computational modeling optimize the design of this compound derivatives for target specificity?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or MOE to predict interactions with protein targets (e.g., kinase domains). Prioritize derivatives with high Glide scores.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. Nitrile groups enhance electron-withdrawing effects, improving binding to hydrophobic pockets .

Q. What experimental controls are essential when analyzing the compound’s potential as a protein-protein interaction (PPI) inhibitor?

- Methodological Answer :

- Negative Controls : Use scrambled peptide sequences or inert analogs (e.g., 3-phenyl-N-methylbenzamide) to confirm target specificity.

- Positive Controls : Compare with known PPI inhibitors (e.g., Nutlin-3 for MDM2-p53).

- Biophysical Validation : Surface Plasmon Resonance (SPR) or ITC to measure binding kinetics (K, ΔH) .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for benzamide derivatives?

- Methodological Answer : Variations arise from solvent (DMSO vs. CDCl3), concentration, or temperature. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.